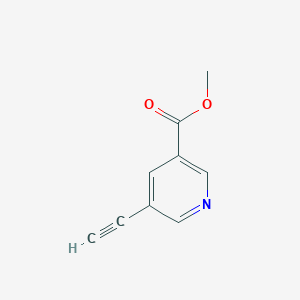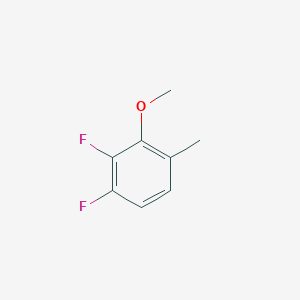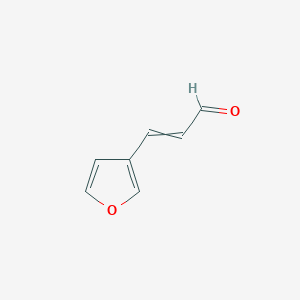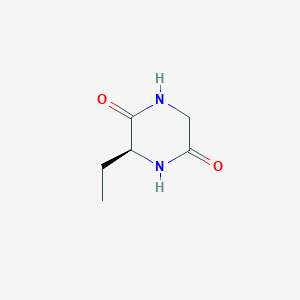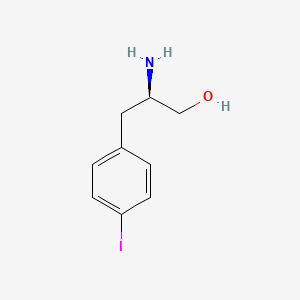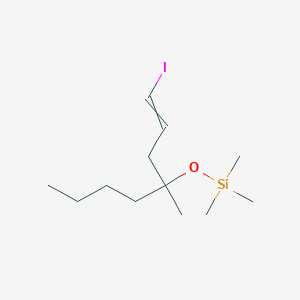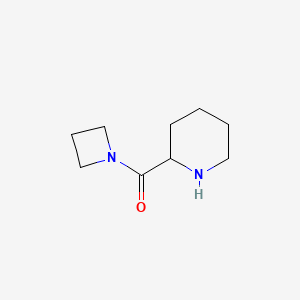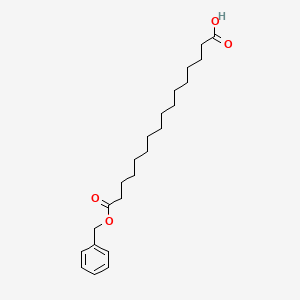
16-(Benzyloxy)-16-oxohexadecanoic acid
概要
説明
“16-(Benzyloxy)-16-oxohexadecanoic acid” is a complex organic compound. It likely contains a carboxylic acid group (-COOH) at one end of the molecule, a benzyloxy group (C6H5CH2O-) attached to the 16th carbon atom, and a ketone group (=O) also attached to the 16th carbon .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of this compound could potentially involve its carboxylic acid, ketone, and benzyloxy groups . For example, the carboxylic acid group could undergo reactions such as esterification or amide formation, while the ketone group could undergo reactions such as reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its specific chemical structure, including its carboxylic acid, ketone, and benzyloxy groups .科学的研究の応用
- Application : 2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters .
- Method : The active reagent is delivered in situ through N-methylation of 2-benzyloxypyridine . The choice of solvent (toluene vs. trifluoro-toluene) is important .
- Results : This method has been found to be mild, convenient, and in some cases uniquely effective .
- Application : Boron reagents are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The process involves oxidative addition and transmetalation . The most popular ligands used in this context include diethanolamine, N-methyldiethanolamine, N-phenyldiethanolamine, and N-methyliminodiacetic acid .
- Results : This method has been successful due to its mild and functional group tolerant reaction conditions .
- Application : The [1,2]-Wittig Rearrangement of 2-(2-Benzyloxyphenyl)oxazoline has been studied .
- Method : The reaction of 2-(2-benzyloxyphenyl)oxazoline with strong base can give either the 3-aminobenzofuran product or the oxazoline in which the benzyloxy group has undergone a Wittig rearrangement .
- Results : The formation of aminobenzofuran could be optimized by using 3.3 equivalents of the base .
Synthesis of Benzyl Ethers and Esters
Suzuki–Miyaura Coupling
[1,2]-Wittig Rearrangement
Safety And Hazards
将来の方向性
特性
IUPAC Name |
16-oxo-16-phenylmethoxyhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O4/c24-22(25)18-14-9-7-5-3-1-2-4-6-8-10-15-19-23(26)27-20-21-16-12-11-13-17-21/h11-13,16-17H,1-10,14-15,18-20H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIWVFNLOSNCET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16-(Benzyloxy)-16-oxohexadecanoic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

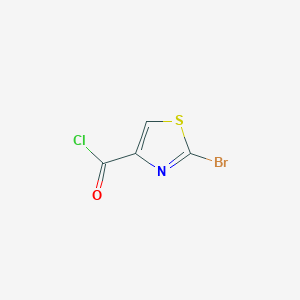
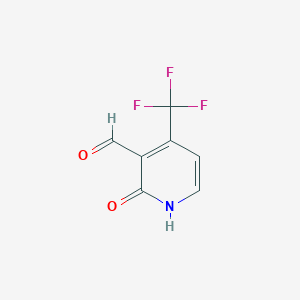
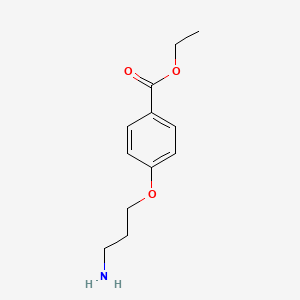
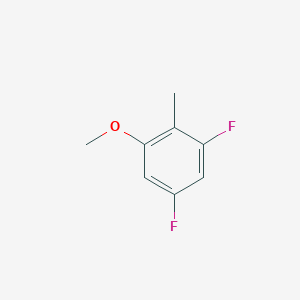
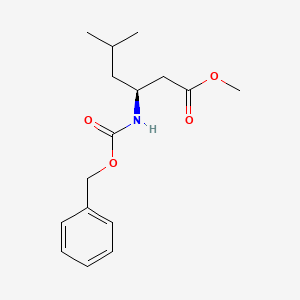
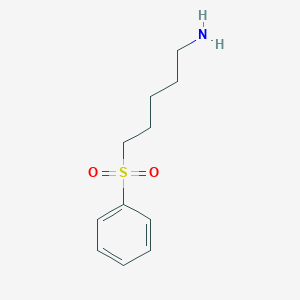
![4-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1396572.png)
